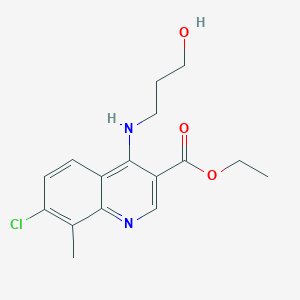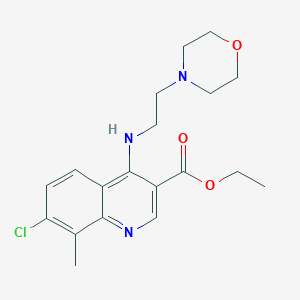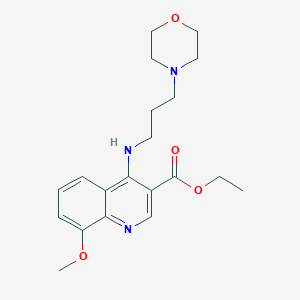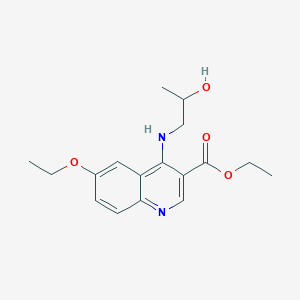![molecular formula C21H25NO6S B7743968 Ethyl 5-acetyl-2-{[4-(4-methoxyphenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B7743968.png)
Ethyl 5-acetyl-2-{[4-(4-methoxyphenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-acetyl-2-{[4-(4-methoxyphenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-2-{[4-(4-methoxyphenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride and a suitable catalyst.
Attachment of the Butanoyl Group: The butanoyl group can be attached through an amide bond formation reaction using butanoic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Methoxyphenoxy Substitution: The methoxyphenoxy group can be introduced through an etherification reaction using 4-methoxyphenol and an appropriate alkylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce production costs.
化学反应分析
Types of Reactions
Ethyl 5-acetyl-2-{[4-(4-methoxyphenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where the methoxy group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: Carboxylic acid, ethanol.
科学研究应用
Ethyl 5-acetyl-2-{[4-(4-methoxyphenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: It is used as a probe to study biological pathways and molecular interactions due to its unique structure.
Material Science: The compound’s thiophene ring makes it a candidate for use in organic electronics and conductive polymers.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex molecules and pharmaceuticals.
作用机制
The mechanism of action of Ethyl 5-acetyl-2-{[4-(4-methoxyphenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate: Similar structure but lacks the thiophene ring.
2-Amino-4-methylthiophene-3-carboxylate: Contains the thiophene ring but lacks the acetyl and methoxyphenoxy groups.
4-Methoxyphenoxybutanoic Acid: Contains the methoxyphenoxy group but lacks the thiophene ring and acetyl group.
Uniqueness
Ethyl 5-acetyl-2-{[4-(4-methoxyphenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring enhances its electronic properties, making it suitable for applications in material science, while the acetyl and methoxyphenoxy groups contribute to its biological activity.
属性
IUPAC Name |
ethyl 5-acetyl-2-[4-(4-methoxyphenoxy)butanoylamino]-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6S/c1-5-27-21(25)18-13(2)19(14(3)23)29-20(18)22-17(24)7-6-12-28-16-10-8-15(26-4)9-11-16/h8-11H,5-7,12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZBBFQPHLMUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B7743892.png)


![Ethyl 8-methoxy-4-[(2-phenylethyl)amino]quinoline-3-carboxylate](/img/structure/B7743915.png)

![Ethyl 4-[(4-acetylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B7743933.png)
![Ethyl 5-methyl-4-oxo-3-(2-oxopropyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7743934.png)
![Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B7743936.png)


![Ethyl 4-[(4-acetylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B7743960.png)

![6-Methyl-2-[(3,4,5-triethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7743970.png)
![2-[5-(4-methylphenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]butanoic acid](/img/structure/B7743981.png)
